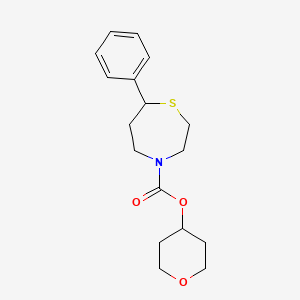

oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate

Description

Properties

IUPAC Name |

oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c19-17(21-15-7-11-20-12-8-15)18-9-6-16(22-13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAFSDQPLCFQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, facilitated by reagents like halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical products[][3].

Mechanism of Action

The mechanism of action of oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyran-4-yl carboxylate.

Thiazepane derivatives: Compounds with thiazepane rings, such as thiazepane-4-carboxylate.

Phenyl derivatives: Compounds with phenyl groups, such as phenylthiazepane.

Uniqueness

Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate is unique due to its combination of structural features, which may confer distinct chemical and biological properties.

Biological Activity

Oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazepane family, characterized by a seven-membered ring containing sulfur. The presence of the oxan group and the phenyl moiety contributes to its unique chemical properties, which may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets. Notably, thiazepine derivatives have been studied for their affinity towards the GABAA receptor, which is crucial for neurotransmission in the central nervous system. The thiazepine sulfur atom is known to act as a hydrogen bond acceptor, facilitating interactions with receptor sites .

Anticancer Properties

Recent studies have identified thiazepane derivatives as potential inhibitors of ERK1/2 kinases, which are implicated in cancer progression. In vitro assays demonstrated that these compounds could effectively reduce cell proliferation in various cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.

Neuropharmacological Effects

The interaction of thiazepanes with GABAA receptors suggests potential anxiolytic and sedative effects. This aligns with findings from similar compounds that exhibit high affinity and selectivity for specific receptor subtypes . Further research is needed to confirm these effects for this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazepane derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated that thiazepane compounds reduced tumor growth in xenograft models. |

| Study B | Identified GABAA receptor modulation as a mechanism for anxiolytic effects in animal models. |

| Study C | Showed that certain thiazepane derivatives possessed anti-inflammatory properties through inhibition of pro-inflammatory cytokines. |

These findings highlight the diverse pharmacological profiles associated with thiazepane derivatives and underscore the need for targeted studies on this compound.

Q & A

Q. What are the optimal synthetic routes for oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate, and what challenges arise during its synthesis?

The synthesis of this compound typically involves cyclization of thiazepane precursors followed by esterification. A common approach includes:

- Step 1 : Formation of the 1,4-thiazepane ring via nucleophilic substitution or thiol-mediated cyclization.

- Step 2 : Introduction of the oxan-4-yl group through esterification under anhydrous conditions (e.g., using DCC/DMAP coupling agents). Key challenges include controlling stereoselectivity in the thiazepane ring and minimizing side reactions during esterification. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., phenyl group at C7, oxan-4-yl ester at C4).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] or [M+Na] ions). Cross-validation with computational methods (e.g., DFT-based NMR prediction) is recommended to address ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazepane derivatives like this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To address this:

- Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC determination.

- Purity verification : Employ HPLC-MS (>95% purity threshold) to exclude confounding effects from byproducts.

- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA). Comparative studies with structurally related compounds (e.g., ethyl 7-phenyl-1,4-thiazepane-4-carboxylate) can clarify structure-activity relationships (SAR) .

Q. What methodologies are effective for modifying the oxan-4-yl or phenyl substituents to enhance target selectivity?

- Oxan-4-yl modifications : Replace with other cyclic ethers (e.g., tetrahydrofuran-3-yl) to alter lipophilicity. Monitor changes via logP measurements and molecular docking simulations.

- Phenyl substituent tuning : Introduce electron-withdrawing groups (e.g., -F, -NO) at the para position to modulate π-π interactions with biological targets.

- Stereochemical control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure analogs for activity comparisons .

Q. How can reaction conditions be optimized for regioselective functionalization of the thiazepane ring?

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the sulfur atom.

- Temperature control : Low temperatures (-20°C) reduce side reactions during electrophilic aromatic substitution of the phenyl group.

- Protecting groups : Temporarily block the carboxylate with tert-butyl esters to direct reactivity to the thiazepane nitrogen .

Methodological Considerations

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.

- Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., GPCRs) using GROMACS or AMBER.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How should researchers design experiments to validate the neuroprotective or antimicrobial mechanisms of this compound?

- In vitro models : Use SH-SY5Y neuronal cells for neuroprotection assays (e.g., MTT assay under oxidative stress).

- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution.

- Mechanistic probes : Employ fluorescence anisotropy to study DNA binding or Western blotting to assess protein target modulation (e.g., Bcl-2 for apoptosis) .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, stoichiometry) using software like MODDE.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.